molecular formula C20H21NO4 B14206323 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- CAS No. 820210-94-4

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-

Cat. No.: B14206323
CAS No.: 820210-94-4
M. Wt: 339.4 g/mol
InChI Key: JBQSHELFXFVLRP-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- is a complex organic compound with the molecular formula C20H21NO4. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds, making them versatile lead compounds for designing powerful bioactive agents .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- include other pyrrolidinone derivatives such as N-methyl-2-pyrrolidinone, 2-pyrrolidone, and 5-hydroxy-2-pyrrolidinone . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications.

Uniqueness: The uniqueness of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- lies in its specific substituents, which confer distinct properties and enhance its potential as a bioactive agent. The presence of the 4-methoxy-9H-xanthen-9-yl group, in particular, contributes to its unique chemical and biological characteristics .

Properties

CAS No.

820210-94-4

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C20H21NO4/c1-24-17-8-4-6-15-13(11-12-21-18(22)9-10-19(21)23)14-5-2-3-7-16(14)25-20(15)17/h2-8,13,18,22H,9-12H2,1H3

InChI Key

JBQSHELFXFVLRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=CC=CC=C3C2CCN4C(CCC4=O)O

Origin of Product

United States

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